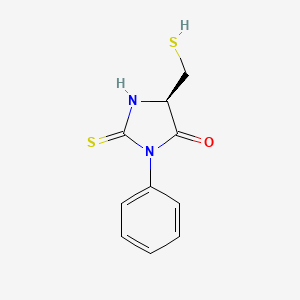
(Bromomethyl)(triethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethyl)(triethoxy)silane is an organosilicon compound with the chemical formula C7H17BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromomethyl and triethoxy groups, making it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Bromomethyl)(triethoxy)silane can be synthesized through the reaction of triethoxysilane with bromomethyl compounds under controlled conditions. One common method involves the hydrosilylation of allyl bromide with triethoxysilane in the presence of a platinum catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (Bromomethyl)(triethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Hydrosilylation Reactions: The triethoxy group can participate in hydrosilylation reactions, which are useful in the synthesis of organosilicon compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium are used to facilitate the addition of silicon-hydrogen bonds to unsaturated substrates.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted silanes
- Organosilicon compounds with various functional groups
- Reduced silane derivatives
Aplicaciones Científicas De Investigación
(Bromomethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: It is used in the development of drug delivery systems and as a component in the synthesis of bioactive molecules.
Industry: this compound is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of (Bromomethyl)(triethoxy)silane involves the reactivity of its bromomethyl and triethoxy groups. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The triethoxy group can participate in hydrolysis and condensation reactions, forming siloxane linkages. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.
Comparación Con Compuestos Similares
Triethoxysilane: Similar in structure but lacks the bromomethyl group, making it less reactive in substitution reactions.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.
Chloromethyltriethoxysilane: Similar to (Bromomethyl)(triethoxy)silane but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness: this compound is unique due to the presence of both bromomethyl and triethoxy groups, which provide a combination of reactivity and versatility. This makes it a valuable reagent in various chemical transformations and industrial applications.
Propiedades
Número CAS |
53696-81-4 |
|---|---|
Fórmula molecular |
C7H17BrO3Si |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
bromomethyl(triethoxy)silane |
InChI |
InChI=1S/C7H17BrO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
Clave InChI |
QGHLTGVNDIVBDK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CBr)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
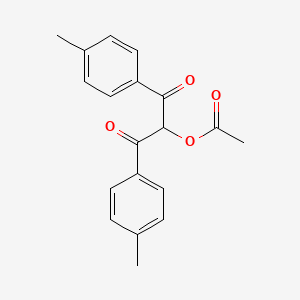
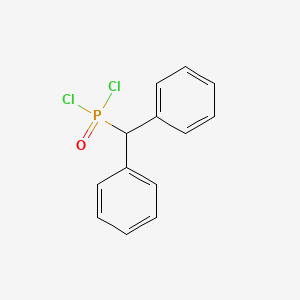

![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
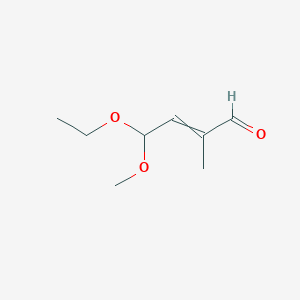
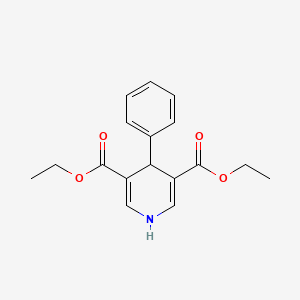
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)

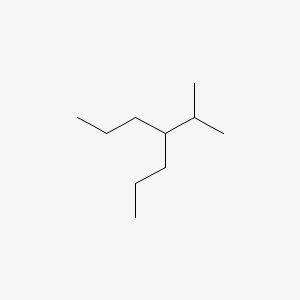
methanethione](/img/structure/B14638296.png)


